![molecular formula C12H19NO2 B2735348 N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide CAS No. 2305204-65-1](/img/structure/B2735348.png)
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide, also known as OSP, is a synthetic compound that has been widely used in scientific research. OSP is a spirocyclic lactam that contains a double bond, which makes it a useful building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is not well understood. However, it has been shown to interact with proteins in cells, suggesting that it may act as a protein modifier or inhibitor.
Biochemical and Physiological Effects:
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide research. One direction is to study its interactions with proteins in more detail, in order to understand its mechanism of action. Another direction is to develop new synthetic methods for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide and its derivatives, in order to expand the range of compounds that can be synthesized. Finally, there is potential for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide to be used in drug discovery, particularly for the development of inhibitors of protein-protein interactions.
Méthodes De Synthèse
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide can be synthesized in several steps from commercially available starting materials. The first step involves the reaction of 1,6-diaminohexane with maleic anhydride to form a cyclic imide. This imide is then reacted with a Grignard reagent to form a spirocyclic lactam, which is further modified to introduce the prop-2-enamide group.
Applications De Recherche Scientifique
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is a versatile building block that can be used to synthesize a wide range of compounds. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used to synthesize inhibitors of protein-protein interactions, which are important targets for drug discovery. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been used to introduce fluorescent labels into proteins for imaging studies.
Propriétés
IUPAC Name |
N-[(4R,5S)-6-oxaspiro[4.5]decan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-10-6-5-8-12(10)7-3-4-9-15-12/h2,10H,1,3-9H2,(H,13,14)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXGIDLFTUCIK-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCC[C@]12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,5S)-6-oxaspiro[4.5]decan-1-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

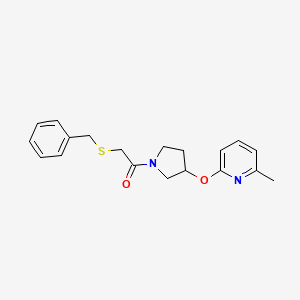
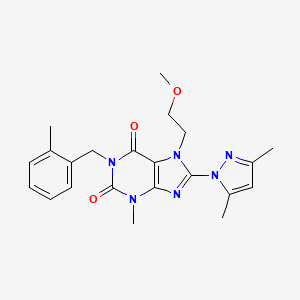
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)
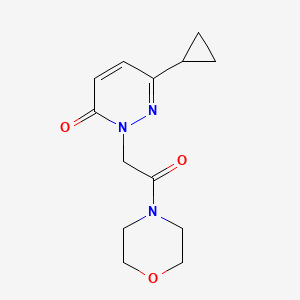
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
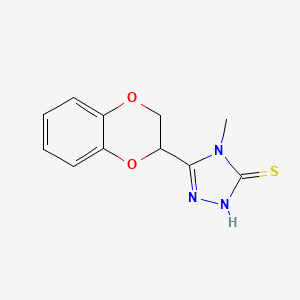


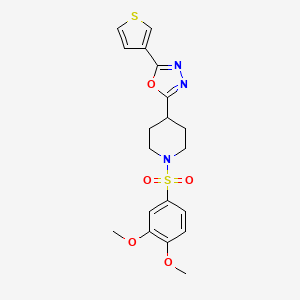
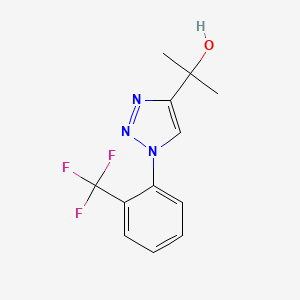
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)
![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)
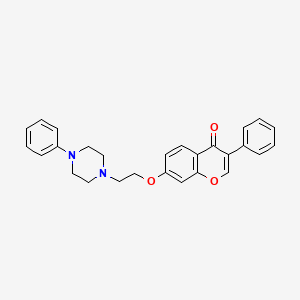
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)